Z-D-Lysine, also known as Z-D-Lys-OH, is a derivative of lysine that plays a significant role in peptide synthesis and various biochemical applications. The "Z" in its name refers to the benzyloxycarbonyl (Z) protecting group attached to the amino group of lysine, which is commonly used in peptide chemistry to protect the amino functionality during synthesis. This compound is classified as an amino acid derivative and is primarily utilized in research settings, particularly in the synthesis of peptides.
The synthesis of Z-D-Lys-OH typically involves the protection of the amino group of lysine using a benzyloxycarbonyl group. This can be accomplished through several methods:
The choice of method depends on the specific requirements of the synthesis process, including yield, purity, and scalability.
Z-D-Lys-OH has a molecular formula of with a molecular weight of approximately 280.3 g/mol . Its structure includes:
The presence of the benzyloxycarbonyl group influences both the chemical reactivity and solubility properties of Z-D-Lys-OH, making it suitable for various synthetic applications.
Z-D-Lys-OH participates in several chemical reactions typical for amino acids and peptide synthesis:
The mechanism by which Z-D-Lys-OH functions primarily revolves around its role in peptide synthesis. When utilized in reactions:
This controlled reactivity allows chemists to construct peptides with specific sequences and functionalities, which are crucial for studying biological processes or developing pharmaceuticals.
Z-D-Lys-OH exhibits several notable physical and chemical properties:
These properties make Z-D-Lys-OH suitable for various laboratory applications, particularly in peptide synthesis .
Z-D-Lys-OH finds applications across multiple scientific domains:
The carbobenzyloxy (Z) group serves as a cornerstone in orthogonal protection strategies for lysine derivatives, particularly enabling selective ε-amino functionalization in complex peptide architectures. This protecting group exhibits robust stability under acidic conditions commonly employed in Boc chemistry, while remaining selectively removable via hydrogenolytic cleavage (Pd/H₂) or mild acids (HBr/AcOH) without affecting other protecting groups. This orthogonality permits sequential deprotection cycles essential for synthesizing branched peptides or site-specific modifications [2] [9].
Z-D-Lys-OH exemplifies this strategic utility, where the Z-group shields the ε-amino function while allowing α-carboxyl activation for peptide bond formation. Its D-configuration confers enhanced metabolic stability compared to L-lysine analogs, making it invaluable for designing protease-resistant therapeutic peptides [3] [4]. For complex syntheses requiring multiple orthogonally protected sites, Z-D-Lys-OH pairs effectively with:
Table 1: Orthogonal Protection Pairs for Z-D-Lys-OH Applications
Z Group Paired With | Cleavage Conditions | Orthogonal To | Primary Application |
---|---|---|---|
Boc | TFA (50-95%) | Acid-labile PG | Sequential SPPS |
Fmoc | Piperidine (20%) | Base-labile PG | Hybrid protection |
Alloc | Pd(0)/PhSiH₃ | Metal catalysis | Branching modifications |
Mmt | 1% TFA/DCM | Mild acid | On-resin cyclization |
The strategic selection between Z, Fmoc, and Boc protecting groups significantly impacts synthetic efficiency and product integrity. Z protection demonstrates distinct advantages in solution-phase synthesis due to its crystallinity and resistance to nucleophilic attack during activation cycles. However, Fmoc-based strategies dominate solid-phase peptide synthesis (SPPS) due to their piperidine-deprotection compatibility and avoidance of strong acids that could degrade resin linkages [2] [10].
Critical comparisons reveal:
Table 2: Protecting Group Performance Metrics in Lysine Derivatives
Protecting Group | Removal Conditions | α-Racemization Risk | SPPS Compatibility | Key Limitation |
---|---|---|---|---|
Z (Cbz) | HBr/AcOH or H₂/Pd | Low | Limited | Hydrogenation required |
Fmoc | Piperidine (20%) | Moderate | Excellent | Base sensitivity |
Boc | TFA (50-100%) | Low | Good | Acid sensitivity |
For D-lysine incorporation, Z-D-Lys-OH provides superior enantiopurity retention (>99.5% ee) during activation compared to Fmoc-D-Lys-OH derivatives, attributable to the Z group’s steric bulk that minimizes racemization during carbodiimide-mediated couplings [1] [9]. This makes it indispensable for chiral peptide therapeutics requiring precise stereochemical fidelity.
Z-D-Lys-OH exhibits divergent synthetic utility across solution-phase and solid-phase frameworks. In solution-phase synthesis, its crystalline nature facilitates high-yielding (70-96%) segment condensations without expensive resins or excess reagents. Economic analysis reveals 3-5× cost efficiency versus SPPS for peptides under 15 residues due to minimal reagent consumption and avoidance of resin loading steps [1]. By contrast, SPPS applications require specialized derivatives like Z-D-Lys(Fmoc)-OH (CAS 1864003-01-9) to leverage the benefits of both protecting groups: Z provides permanent ε-protection while Fmoc enables iterative α-deprotection during chain elongation [5].
Hybrid approaches demonstrate enhanced step-economy:
This methodology reduces typical waste generation by 40% compared to linear SPPS while maintaining >90% coupling efficiency for sterically demanding sequences [5] [7].
Head-to-tail cyclization of Z-D-Lys-OH-containing sequences faces significant challenges with aspartimide formation when aspartic acid residues precede the D-lysine moiety. The D-configuration exacerbates this side reaction due to altered conformational dynamics that favor succinimide intermediate formation. Research demonstrates 15-30% aspartimide byproducts in model peptides containing -Asp-D-Lys- sequences during TFA-mediated cyclizations [2].
Advanced mitigation strategies include:
Notably, DBU-containing deprotection cocktails should be strictly avoided in Z-D-Lys-OH syntheses due to their catalytic effect on aspartimide formation (up to 46% side products). Piperidine/DMF (1:4) remains the gold standard for Fmoc removal in hybrid protection schemes [2] [10].
The D-configuration in Z-D-Lys-OH provides inherent resistance to enzymatic racemization but introduces synthetic challenges during α-activation due to steric inversion effects. Carbodiimide activators (DCC, EDC) promote significant racemization (15-25%) in D-amino acids unless suppressed by nucleophilic additives. Comparative studies demonstrate HONb (N-hydroxy-5-norbornene-2,3-dicarboximide) outperforms HOBt by reducing racemization to <0.8% versus 2.1% with HOBt in model dipeptide synthesis [1] [2].
Mechanistic advantages include:
Table 3: Racemization Suppression by Coupling Additives in Z-D-Lys-OH Activation
Additive | Concentration (equiv) | Racemization (%) | Coupling Yield (%) | Optimal Solvent |
---|---|---|---|---|
None | - | 22.5 ± 1.8 | 65 ± 3 | DCM |
HOBt | 1.0 | 2.1 ± 0.3 | 92 ± 1 | DMF |
HONb | 1.0 | 0.8 ± 0.1 | 95 ± 2 | NMP |
OxymaPure | 1.0 | 1.2 ± 0.2 | 97 ± 1 | DMF |
For critical stereochemical applications, preformed symmetric anhydrides of Z-D-Lys-OH in THF at -20°C achieve racemization levels below 0.5%, albeit with reduced atom economy. Recent advances demonstrate microfluidic continuous-flow activation reduces racemization to 0.3% by minimizing thermal exposure during carboxylate activation [1]. These protocols enable synthesis of chirally pure D-lysine peptides for neurological applications where stereochemical integrity governs biological activity [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: